molecular formula C12H9NO2 B032422 6-phenylpyridine-2-carboxylic Acid CAS No. 39774-28-2

6-phenylpyridine-2-carboxylic Acid

Cat. No. B032422
CAS RN: 39774-28-2
M. Wt: 199.2 g/mol
InChI Key: CXOPUGLYEYDAMC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridine derivatives, including compounds with structural similarities to 6-phenylpyridine-2-carboxylic acid, involves various strategies. For instance, heavily substituted 2-aminopyridines, which share a related core structure, can be elaborated by displacement of a methylsulfinyl group from the 6-position of the pyridine ring. This process involves the use of 2-(1-phenylethylidene)propanedinitriles and dimethyl N-cyanodithioiminocarbonate to produce the requisite 6-thiomethyl pyridines (S. Teague, 2008).

Molecular Structure Analysis

The molecular structure of pyridine derivatives, such as 2,2'-bipyridine-3,3',6,6'-tetracarboxylic acid and its metal complexes, has been characterized using various spectroscopic methods and X-ray crystallography. These studies reveal the coordination of metal atoms with N and O atoms of carboxylate groups, providing insight into the structural dynamics of similar compounds (Urszula Dawid et al., 2009).

Chemical Reactions and Properties

Pyridine derivatives undergo various chemical reactions, including electrocatalytic carboxylation, which can be applied to synthesize related compounds like 6-aminonicotinic acid. This process involves the electrochemical reduction of precursors in specific ionic liquids, demonstrating the versatility of pyridine derivatives in chemical synthesis (Q. Feng et al., 2010).

Physical Properties Analysis

The physical properties of pyridine derivatives, such as 2-aminopyridine-3-carboxylic acid, have been studied using techniques like X-ray diffraction and inelastic neutron scattering. These studies provide valuable information on the molecular geometry and dynamics of these compounds, which is crucial for understanding their behavior in different environments (A. Pawlukojć et al., 2007).

Chemical Properties Analysis

The chemical properties of pyridine derivatives are influenced by their molecular structure. For example, the introduction of substituents like carboxylic acid groups affects their reactivity and interaction with metals, as demonstrated in the synthesis and study of copper(I) complexes. These complexes, which include carboxylic acid substituents, are explored for applications in dye-sensitized solar cells, highlighting the importance of chemical modifications in tuning the properties of pyridine derivatives (E. Constable et al., 2009).

Scientific Research Applications

  • Chemical Synthesis and Modification

    Phylation of 2,5-lutidine results in 3,6-dimethyl-6-phenylpyridine, which aids in synthesizing α-phenylisocinchomeronic acid and 4-azafluorenone 3-carboxylic acid (Prostakov et al., 1986).

  • Bioanalytical Applications

    The compound has applications in the quantitative analysis of carnitine using fluorescent α,β-unsaturated carbonyl compounds and 2-methylpyridines (Nakaya et al., 1996).

  • Solar Energy Utilization

    Copper(I) complexes with derivatives of 6-phenylpyridine-2-carboxylic Acid show promise in copper-based dye-sensitized solar cells (Constable et al., 2009).

  • Ligand Synthesis for Metal Complexation

    The compound is used in synthesizing tridentate ligands suitable for complexing lanthanide(III) ions (Charbonnière et al., 2001).

  • Dye-Sensitized Solar Cells

    Carboxylic acid-functionalized N-phenylpyridin-2-ylmethanimine ligands, derived from 6-phenylpyridine-2-carboxylic Acid, are used for efficient binding to TiO2 surfaces in solar cells (Bozic-Weber et al., 2010).

  • Drug Development and Labeling

    The compound has been involved in preparing drug candidates for treating type-2 diabetes, labeled with carbon-13 and carbon-14 for pharmacokinetic studies (Latli et al., 2017).

  • Electrocatalytic Applications

    It's used in the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2, producing 6-aminonicotinic acid (Feng et al., 2010).

properties

IUPAC Name

6-phenylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-12(15)11-8-4-7-10(13-11)9-5-2-1-3-6-9/h1-8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXOPUGLYEYDAMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376541
Record name 6-phenylpyridine-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-phenylpyridine-2-carboxylic Acid

CAS RN

39774-28-2
Record name 6-phenylpyridine-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Phenylpyridine-2-carboxylic Acid
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Synthesis routes and methods I

Procedure details

A mixture of 6-bromopicolinic acid (2.02 g, 10 mmol), phenyboronic acid (1.22 g, 10 mmol), cesium carbonate (5.00 g) and PdCl2 [(t-Bu)2P(OH)]2 (70 mg, CombiPhos Catalysts, Inc. Princeton, N.J.) in DMF (20 mL) and water (3 mL) was purged with Ar-gas and heated at 110° C. for 24 h. The reaction was incomplete and did not progress further. To the reaction mixture were added EtOAc (200 mL) and 1 N aq. HCl (40 mL). The EtOAc layer was separated, and the aqueous layer was washed with EtOAc (150 mL). The combined EtOAc layers were dried over Na2SO4 and concentrated in vacuo. The residue was purified by preparative HPLC to afford the desired product (350 mg, 18%) as a white solid. 1H NMR (CDCl3) δ 10.45 (s, 1H), 8.18–7.96 (m, 5H), 7.51–7.53 (m, 3H).
Quantity
2.02 g
Type
reactant
Reaction Step One
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1.22 g
Type
reactant
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Quantity
5 g
Type
reactant
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[Compound]
Name
PdCl2 [(t-Bu)2P(OH)]2
Quantity
70 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
18%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

6-Bromopicolinic acid (1.0 g) was dissolved in 1,2-dimethoxyethane (15 mL) prior to the addition of palladium tetrakistriphenylphoshine (572 mg), 2M Na2CO3 (5 mL), and phenyl boronic acid (905 mg). The resulting solution was heated at reflux for 48 h. After cooling, 1N HCL was added to adjust the pH<4. A white precipitate was formed and was removed by filtration. A small portion of the filtrate was purified by reverse phase HPLC (gradient elution, water/acetonitrile/TFA) to afford 6-phenylpicolinic acid (25 mg). MS found: (M+H)+=200.1.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
palladium tetrakistriphenylphoshine
Quantity
572 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
905 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a solution 1.0 g (4.9 mmol) of 6-bromo-pyridine-2-carboxylic acid, 0.9 g (7.4 mmol) of phenylboronic acid, 0.4 g (0.36 mmol) of palladium tetrakistriphenyl phosphine in 25 mL of DME was added 9.9 mL of 2 N Na2CO3 solutions under nitrogen. After 12 h reflux under nitrogen, the reaction mixture was cooled and filtered through a filter paper. The filtrate was acidified using 2 N HCl (pH=5). The resulting white precipitate was filtered, washed with water and dried to afford 0.5 g (51%) of 6-phenyl-pyridine-2-carboxylic acid. LCMS: 200 (M+1)+
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step One
[Compound]
Name
palladium tetrakistriphenyl phosphine
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
9.9 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
LH Wang, FY Kong, T **-Shi - Bulletin of Chemical Reaction …, 2022 - ejournal2.undip.ac.id
… In summary, a new trinuclear Zn(II) complex has been synthesized by 6-phenylpyridine2-carboxylic acid, NaOH, bis(4-pyridyl)amine and Zn(CH3COO)2•2H2O. The complex 1 has also …
Number of citations: 4 ejournal2.undip.ac.id
XS Tai, L Liang, XT Li, SH Cao… - … für Kristallographie-New …, 2021 - degruyter.com
… About 0.1 g 6-phenylpyridine-2-carboxylic acid (0.5 mmol), 0.020 g NaOH (0.5 mmol) and 0.1626 g lead acetate (0.5 mmol) were dissolved in 23 mL water-ethanol-N,N-…
Number of citations: 17 www.degruyter.com
W Li-Hua, T Hao-Wen, L Qiu-Shi, X Yu-Pei… - … -New Crystal Structures, 2022 - degruyter.com
… The Pb(II) complex was synthesized by the following method: 0.0996 g (0.50 mmol) 6-phenylpyridine-2-carboxylic acid, 0.1897 g (0.50 mmol) Pb(CH 3 COO) 2 .3H 2 O, and 0.040 g (…
Number of citations: 3 www.degruyter.com
LH Wang, XS Tai - Molecules, 2023 - mdpi.com
… The 6-phenylpyridine-2-carboxylic acid ligand exhibited characteristic bands at ca. 1646 (ν … These results indicate that the 6-phenylpyridine-2-carboxylic acid ligand and Phen ligand are …
Number of citations: 0 www.mdpi.com
XS Tai, YF Wang, LH Wang, XH Yan - Bulletin of Chemical …, 2023 - journal.bcrec.id
… 6-Phenylpyridine-2-carboxylic acid … 6-phenylpyridine-2-carboxylic acid complexes with rare earth. To further investigate the structure and properties of 6phenylpyridine-2-carboxylic acid …
Number of citations: 3 journal.bcrec.id
BI Usachev, DL Obydennov, MI Kodess… - Russian Chemical …, 2009 - Springer
Ethyl 6-phenylcomanic acid with hydrazine hydrate and hydroxylamine gives 4-oxo-6-phenyl-4H-pyran-2-carbohydrazide and 4-oxo-6-phenyl-4H-pyran-2-carbohydroxamic acid, …
Number of citations: 9 link.springer.com
LH Wang, FY Kong, XS Tai - Bulletin of Chemical Reaction …, 2022 - journal.bcrec.id
… 6-Phenylpyridine-2-carboxylic acid and its deprotonated … 6-phenylpyridine-2carboxylic acid complexes, a new Ni(II) complex, [Ni(L)2(H2O)2] (1) (HL = 6-phenylpyridine2-carboxylic acid…
Number of citations: 6 journal.bcrec.id
XS Tai, YP **a - Zeitschrift für Kristallographie-New Crystal …, 2022 - degruyter.com
… The title compound was synthesized by the one-pot method according to the following procedure: 6-phenylpyridine-2-carboxylic acid (0.0996 g, 0.5 mmol), NaOH (0.020 g, 0.5 mmol), …
Number of citations: 8 www.degruyter.com
F Yi-Min, T **-Shi, X Yu-Pei - Zeitschrift für Kristallographie-New …, 2022 - degruyter.com
… The mixture of 6-phenylpyridine-2-carboxylic acid (0.50 mmol, 0.0996 g), 2,2′-bipyridine (0.25 mmol, 0.039 g), NaOH (0.50 mmol, 0.020 g), and cupric acetate monohydrate (0.25 mmol…
Number of citations: 7 www.degruyter.com
Z Zeng-Bing, L Xue-**, Y Shu-Cheng… - … New Crystal Structures, 2023 - degruyter.com
… However, no literature reports on the synthesis and structure of copper complex with 2,2′-bipyridine-6-carboxylic acid and 6-phenylpyridine-2-carboxylic acid ligands. …
Number of citations: 0 www.degruyter.com

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